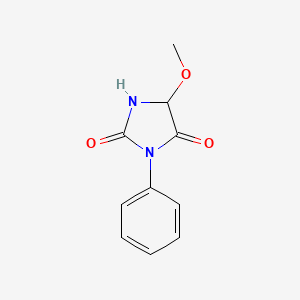

5-Methoxy-3-phenylimidazolidine-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-3-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-15-8-9(13)12(10(14)11-8)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWKWILTZLPKMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(=O)N(C(=O)N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 5 Methoxy 3 Phenylimidazolidine 2,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed insight into the connectivity and environment of individual atoms. For 5-Methoxy-3-phenylimidazolidine-2,4-dione, a combination of ¹H, ¹³C, and advanced NMR experiments provides a complete picture of the molecular structure.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. In a structurally similar compound, (±)-3-Phenyl-5-(4-methoxyphenyl)-imidazolidine-2,4-dione, the proton on the C5 carbon of the imidazolidine (B613845) ring appears as a singlet at δ 5.16 ppm. nih.govmdpi.com The aromatic protons of the N-phenyl group typically appear as a multiplet in the range of δ 7.32-7.71 ppm. nih.govmdpi.com The methoxy (B1213986) group (CH₃O) protons are expected to produce a characteristic singlet. For instance, in a related methoxy-substituted imidazolidinedione, the methoxy group signal appears as a singlet at δ 3.71 ppm. nih.govmdpi.com

Interactive Table: Representative ¹H NMR Chemical Shifts for Phenylimidazolidine-2,4-dione Scaffolds

| Proton Type | Chemical Shift (δ) ppm (Typical) | Multiplicity |

| CH ₃O- | ~ 3.71 | Singlet |

| C5-H | ~ 5.16 - 5.52 | Singlet |

| Aromatic-H | ~ 6.95 - 7.71 | Multiplet |

¹³C NMR spectroscopy maps the carbon framework of the molecule. The two carbonyl groups (C=O) of the imidazolidine-2,4-dione ring are particularly diagnostic, appearing as distinct signals in the downfield region. For example, in the analog (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione, these carbons (C2 and C4) resonate at δ 172.3 ppm and δ 156.2 ppm, respectively. mdpi.com The C5 carbon, attached to the methoxy group, is observed further upfield; in the same analog, it appears at δ 60.2 ppm. mdpi.com The carbons of the N-phenyl substituent show characteristic signals in the aromatic region (δ 127-133 ppm), while the methoxy carbon is expected in the δ 50-60 ppm range. mdpi.comucl.ac.be

Interactive Table: Representative ¹³C NMR Chemical Shifts for Phenylimidazolidine-2,4-dione Scaffolds

| Carbon Type | Chemical Shift (δ) ppm (Typical) |

| C H₃O- | ~ 55 |

| C 5 | ~ 60 |

| Aromatic C -H | ~ 127 - 130 |

| Aromatic Quaternary C | ~ 132 - 138 |

| C 4=O | ~ 156 |

| C 2=O | ~ 172 |

To unequivocally assign all proton and carbon signals, advanced NMR experiments are employed.

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between CH, CH₂, and CH₃ groups and quaternary carbons. For instance, a DEPT experiment would confirm the presence of the methoxy (CH₃) group, the methine (CH) at the C5 position, the CH groups of the phenyl ring, and the non-protonated quaternary carbons, including the two carbonyls. mdpi.comresearchgate.net

2D NMR Spectroscopy: Techniques like COSY (¹H-¹H Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing connectivity. researchgate.netresearchgate.net HMQC would correlate each proton signal with the signal of the carbon to which it is directly attached, while HMBC would reveal longer-range correlations (over two to three bonds), confirming the placement of the methoxy group at C5 and the phenyl group at N3 by showing correlations between their respective atoms and the core imidazolidine ring structure. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of an imidazolidine-2,4-dione derivative is dominated by the stretching vibrations of its two carbonyl groups. These typically give rise to two strong absorption bands. In the related compound (±)-3-Phenyl-5-(4-methoxyphenyl)-imidazolidine-2,4-dione, these bands are observed at ν = 1773 cm⁻¹ and 1718 cm⁻¹. nih.govmdpi.com The stretching vibration of the C-O bond in the methoxy group results in a strong absorption, typically found in the 1250-1025 cm⁻¹ region. nih.govmdpi.com Additionally, C-H stretching vibrations for the aromatic phenyl ring are expected above 3000 cm⁻¹. researchgate.net

Interactive Table: Key IR Absorption Frequencies for Phenylimidazolidine-2,4-dione Derivatives

| Functional Group | Absorption Frequency (ν) cm⁻¹ (Typical) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium |

| C=O Stretch (Amide) | ~ 1775 | Strong |

| C=O Stretch (Urea) | ~ 1720 | Strong |

| Aromatic C=C Stretch | ~ 1510 | Medium-Strong |

| C-N Stretch | ~ 1400 | Medium |

| C-O Stretch (Methoxy) | ~ 1250 / 1025 | Strong |

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it provides a highly accurate mass measurement that can be used to determine the precise elemental formula of the compound. mdpi.comresearchgate.net

The mass spectrum for a related compound, 3-phenyl-5-(4-methylphenyl)-imidazolidin-2,4-dione, shows a fragmentation pattern that supports the core structure. mdpi.com A common fragmentation pathway involves the cleavage of the imidazolidine ring, which helps to confirm the identity and arrangement of the substituents. mdpi.com For this compound, the molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺) would be observed, confirming its molecular weight.

Chromatographic Techniques for Purity Assessment and Isolation

The purification and purity assessment of this compound, a member of the hydantoin (B18101) family, relies on a suite of standard chromatographic techniques. These methods are essential for isolating the compound from reaction mixtures and for verifying its purity prior to further analysis and characterization. The selection of a specific technique is contingent on the scale of the purification and the required level of purity.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Screening

Thin-Layer Chromatography (TLC) is a fundamental and widely used technique for the rapid, qualitative monitoring of chemical reactions and for preliminary purity assessment of this compound. Its simplicity, speed, and low cost make it an indispensable tool in the synthesis of imidazolidinedione derivatives.

In a typical application, TLC is performed on plates coated with a stationary phase, most commonly silica gel. For hydantoin compounds, silica gel 60 F254 plates are frequently employed. nih.gov A small amount of the reaction mixture or the isolated product is dissolved in a suitable solvent and spotted onto the baseline of the TLC plate. The plate is then developed in a chamber containing an appropriate mobile phase. The choice of eluent is critical for achieving good separation of the target compound from starting materials, byproducts, and other impurities. Visualization of the separated spots is commonly achieved under UV light, which is effective for UV-active compounds like this compound. nih.gov Additional visualization methods, such as staining with ceric ammonium (B1175870) molybdate (CAM) or ninhydrin, can also be used. nih.gov

The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis. By comparing the Rf value of the product to that of the starting materials, the progress of the reaction can be effectively monitored. A pure compound should ideally appear as a single spot on the TLC plate.

Table 1: Typical Parameters for TLC Analysis of Imidazolidinedione Derivatives

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | A mixture of a less polar solvent (e.g., hexanes, dichloromethane) and a more polar solvent (e.g., ethyl acetate, methanol). The ratio is optimized to achieve an Rf value of approximately 0.3-0.5 for the target compound. |

| Visualization | UV light (254 nm), Ceric Ammonium Molybdate (CAM) stain, Ninhydrin stain. nih.gov |

Column Chromatography for Preparative Isolation

For the isolation of this compound on a preparative scale, column chromatography is the most common and effective method. This technique utilizes a glass column packed with a stationary phase, typically silica gel, through which a solvent mixture (mobile phase) is passed to separate the components of a mixture.

The crude product mixture is loaded onto the top of the silica gel column, and the mobile phase is allowed to flow through the column. The separation is based on the differential adsorption of the compounds onto the stationary phase and their solubility in the mobile phase. Non-polar compounds tend to travel down the column more quickly with a less polar mobile phase, while more polar compounds are retained more strongly by the silica gel and require a more polar mobile phase for elution.

For compounds structurally similar to this compound, a common mobile phase system is a mixture of ethyl acetate and hexanes. The polarity of the eluent is often gradually increased during the separation (gradient elution) to effectively elute compounds with varying polarities. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product. These fractions are then combined, and the solvent is removed to yield the purified this compound.

Table 2: Exemplary Column Chromatography Conditions for a Related Imidazolidinedione

| Parameter | Description |

| Stationary Phase | Silica gel 60 (60–200 μm) nih.gov |

| Mobile Phase | Ethyl acetate/Hexanes (e.g., 5:95 v/v) |

| Elution Mode | Isocratic or gradient elution |

| Fraction Analysis | Thin-Layer Chromatography (TLC) |

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the final purity assessment of this compound. It offers high resolution and sensitivity, allowing for the detection and quantification of even minor impurities.

Reversed-phase HPLC (RP-HPLC) is the most frequently used mode for the analysis of imidazolidinedione derivatives. eurekaselect.com In RP-HPLC, the stationary phase is non-polar (e.g., C18 or C8 silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile or methanol.

A validated RP-HPLC method can provide precise and accurate determination of the purity of this compound. The compound is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are separated based on their hydrophobicity, with more polar compounds eluting earlier and more non-polar compounds being retained longer on the column. A UV detector is commonly used for the detection of imidazolidinedione derivatives, as the aromatic ring and carbonyl groups exhibit strong UV absorbance. The purity is determined by the relative area of the main peak in the chromatogram.

Table 3: Typical HPLC Parameters for the Analysis of Imidazolidine Derivatives

| Parameter | Description |

| Column | Cyano column (250 x 4.6 mm, 5 µm) or C18 column eurekaselect.com |

| Mobile Phase | Isocratic mixture of acetonitrile and water (e.g., 25:75 v/v) eurekaselect.com |

| Flow Rate | 1.0 mL/min eurekaselect.com |

| Detection | UV at a specific wavelength (e.g., 210 nm) eurekaselect.com |

| Column Temperature | 40°C eurekaselect.com |

Structure Activity Relationship Sar Investigations of Imidazolidine 2,4 Diones Relevant to 5 Methoxy 3 Phenylimidazolidine 2,4 Dione

Influence of Substitution Patterns on Biological Activity

The biological activity of imidazolidine-2,4-dione derivatives is profoundly influenced by the nature, size, and position of substituents on the heterocyclic ring. Modifications at the N1, N3, and C5 positions are particularly crucial in determining the compound's interaction with biological targets.

Systematic modifications at the nitrogen and carbon atoms of the imidazolidine-2,4-dione ring have yielded compounds with a wide array of pharmacological activities. researchgate.netnih.gov

N1-Substitution: The N1 position of the hydantoin (B18101) ring is a common site for modification. The presence of a substituent on the amino nitrogen of the parent α-amino acid used in synthesis results in an N-1 substituted hydantoin. This position is often targeted to enhance properties like cell permeability or to introduce additional binding interactions.

N3-Substitution: The N3 position is frequently substituted, often with aryl groups, to modulate activity. For instance, in a series of compounds designed as Bcl-2 inhibitors, various substituents were placed at the N3 position. nih.govdocumentsdelivered.com The synthesis of N-3 substituted imidazolidines, such as those with a phenyl group, has led to compounds with anticonvulsant and antiarrhythmic properties. nih.govmdpi.com The presence of a substituted benzoyl function at the N3-position of the imidazolidine-2,4-dione was found to favor cytotoxic activity in another study. researchgate.net

C5-Substitution: The C5 position is arguably the most critical for determining the specificity and potency of imidazolidine-2,4-dione derivatives. The introduction of one or two substituents at this position can create a stereocenter, adding another layer of complexity and potential for selectivity. mdpi.com

Disubstitution: 5,5-disubstituted derivatives are common. For example, 5,5-diphenylhydantoin (Phenytoin) is a well-known anticonvulsant. Studies on 5-phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione (B12001254) have indicated potential for treating inflammatory or autoimmune diseases. researchgate.net

Monosubstitution: In the context of 5-Methoxy-3-phenylimidazolidine-2,4-dione, the methoxy (B1213986) group at C5 is a key feature. The nature of the C5 substituent dictates the interaction with the target's binding pocket. For instance, in a series of PTP1B inhibitors, a benzylidene moiety at C5 was a common structural feature. nih.govnih.gov The substitution pattern on this C5-benzylidene group, such as the presence of methoxy groups, was found to be vital for activity. mdpi.com

The following table summarizes the impact of substituents at different positions on the imidazolidine-2,4-dione core.

Table 1: Influence of Substituents on the Pharmacological Profile of Imidazolidine-2,4-diones| Position | Type of Substituent | Resulting Pharmacological Activity |

|---|---|---|

| N1 | Alkyl, Aryl | Modulation of physicochemical properties and binding |

| N3 | Phenyl, Substituted Benzoyl | Anticonvulsant, Antiarrhythmic, Cytotoxic. nih.govmdpi.comresearchgate.net |

| C5 | Diphenyl, Phenyl-(trifluoromethyl) | Anticonvulsant, Anti-inflammatory. researchgate.net |

| C5 | Benzylidene, Naphthalen-2-yl | PTP1B Inhibition, Anticancer. mdpi.comnih.gov |

| C5 | Alkyl, Phenethyl | Antimicrobial. researchgate.net |

The interplay between aromatic and aliphatic substituents is a key determinant of the biological activity of imidazolidine-2,4-diones.

Aromatic Moieties: Aromatic rings, such as the phenyl group at the N3 position of this compound, are crucial for establishing interactions within receptor binding sites. These interactions can include π–π stacking, hydrophobic interactions, and cation-π interactions. In many classes of inhibitors, an aromatic group is essential for anchoring the ligand in the active site. For example, in EGFR/HER2 inhibitors, the amplified aromaticity from a naphthalen-2-yl substituent was suggested to assist binding through π–π stacking interactions. mdpi.com Similarly, in serotonin (B10506) transporter ligands, an arylpiperazine fragment is a key pharmacophoric group. nih.gov

Aliphatic Moieties: Flexible aliphatic chains are often used as linkers to connect the imidazolidine-2,4-dione core to another pharmacophoric element, such as an arylpiperazine group in serotonin receptor ligands. nih.gov The length and conformation of these chains are critical for achieving the correct orientation in the binding site. In other cases, aliphatic groups at the C5 position contribute to hydrophobic interactions that enhance binding affinity.

When the C5 carbon of the imidazolidine-2,4-dione ring is substituted with two different groups, it becomes a chiral center. The stereochemistry at this position can have a profound impact on biological activity, as stereoisomers often exhibit different pharmacological and toxicological profiles.

The differential activity of enantiomers arises from their distinct three-dimensional arrangements, which lead to different interactions with chiral biological macromolecules like enzymes and receptors. For example, in the structure of 5-ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione, the C5 carbon is a quaternary stereogenic center. mdpi.comresearchgate.net The specific spatial arrangement of the ethoxy and methyl groups relative to the rest of the molecule is fixed, and it is common for only one enantiomer to fit optimally into a specific binding site. Therefore, evaluating the enantiomeric purity and the specific activity of each stereoisomer is a critical aspect of SAR studies for this class of compounds.

Key Pharmacophoric Features and Molecular Descriptors for Activity

A pharmacophore model for a class of compounds outlines the essential structural features required for biological activity. For imidazolidine-2,4-dione derivatives, key pharmacophoric features generally include:

Hydrogen Bond Acceptors: The two carbonyl groups at positions 2 and 4 are prominent hydrogen bond acceptors.

Hydrogen Bond Donor: The N1-H group can act as a hydrogen bond donor.

Hydrophobic/Aromatic Regions: Substituents at the N3 and C5 positions provide key hydrophobic and aromatic interaction points that contribute to binding affinity and selectivity.

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure. In QSAR studies of imidazolidine-2,4-dione and related thiazolidine-2,4-dione derivatives, important descriptors often include:

Thermodynamic parameters: Such as heat of formation and hydration energy. nih.gov

Topological parameters: Which describe molecular connectivity. nih.gov

Charge-dependent parameters: Reflecting the electronic distribution within the molecule. nih.gov

3D descriptors: Such as molecular volume (V) and molar refractivity (MR), which were found to be important in a QSAR model for PTP1B inhibitors. mdpi.com

Insights from Structure-Based Drug Design for Imidazolidine-2,4-dione Ligands

Structure-based drug design utilizes the three-dimensional structure of a biological target, often determined by X-ray crystallography or NMR, to design ligands with high affinity and selectivity. Molecular docking is a key computational tool in this process.

Docking studies on imidazolidine-2,4-dione derivatives have provided valuable insights into their binding modes. For instance, in the development of PTP1B inhibitors, docking analysis helped to rationalize the observed SAR and provided insights into the structural features relevant to bioactivity. nih.gov Similarly, docking was used to explore the potential binding of imidazolidine-2,4-dione derivatives with quorum-sensing receptors in Pseudomonas aeruginosa, guiding the design of virulence inhibitors. nih.gov These studies often reveal key hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues in the active site, which can then be optimized to improve potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com These models are expressed as mathematical equations that can be used to predict the activity of new, unsynthesized compounds.

For imidazolidine-2,4-dione derivatives, 3D-QSAR studies using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov

In one study on PTP1B inhibitors, a CoMSIA model proved to be highly predictive of the inhibitory activity. nih.gov The contour maps generated from these models provided a visual representation of how steric, electrostatic, hydrophobic, and hydrogen-bonding fields around the molecules influence their activity. This information is invaluable for designing new derivatives with enhanced potency. nih.gov

The statistical robustness of a QSAR model is critical for its predictive power. Key statistical parameters are summarized in the table below.

Table 2: Statistical Parameters for a 3D-QSAR Model of Imidazolidine-2,4-dione PTP1B Inhibitors

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | SEE (Standard Error of Estimate) | r²pred (Predictive r²) |

|---|---|---|---|---|

| CoMFA | 0.543 | 0.998 | 0.029 | 0.754 |

| CoMSIA | 0.777 | 0.999 | 0.013 | 0.836 |

Data from a study on PTP1B inhibitors. nih.gov

These QSAR models, often combined with docking analysis, serve as powerful tools in the rational design of novel imidazolidine-2,4-dione derivatives with desired therapeutic activities. nih.gov

Compound Index

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione |

| This compound |

| 5-phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione |

| Imidazolidine-2,4-dione (Hydantoin) |

| Phenytoin (5,5-diphenylhydantoin) |

Mechanistic Studies of Biological Activities Exhibited by Imidazolidine 2,4 Diones

Anticonvulsant Mechanisms: Modulation of Neuronal Excitability and Ion Channels

The anticonvulsant effects of imidazolidine-2,4-dione derivatives are primarily attributed to their ability to modulate neuronal excitability. Neuronal excitability is a complex process governed by the flow of ions across the neuronal membrane through various channels. nih.gov The hydantoin (B18101) structure is a key feature in several established antiepileptic drugs. nih.gov Their mechanism of action often involves direct interaction with voltage-gated ion channels or enhancement of inhibitory neurotransmission.

Calcium Channel Modulation

Imidazolidine-2,4-diones, or hydantoins, are recognized as efficient calcium channel blockers. mdpi.comresearchgate.net Voltage-sensitive Ca²⁺ channels are crucial for neuronal signaling, and their modulation can significantly impact seizure thresholds. nih.gov Certain anticonvulsant drugs that are effective against absence seizures, for example, function by decreasing the activity of T-type calcium channels. nih.gov By blocking these channels, hydantoin derivatives can reduce the excessive neuronal firing that characterizes epileptic seizures. This mechanism helps to stabilize neuronal activity and prevent the spread of seizure discharges within the brain.

Interactions with GABA-A Receptors

The enhancement of inhibitory neurotransmission is another critical mechanism for controlling neuronal hyperexcitability. The primary inhibitory neurotransmitter in the brain is γ-aminobutyric acid (GABA), which exerts its effects through GABA-A receptors. nih.gov While many anticonvulsant drugs, such as benzodiazepines and barbiturates, function as positive allosteric modulators of the GABA-A receptor, specific interactions between 5-Methoxy-3-phenylimidazolidine-2,4-dione and these receptors are not yet fully elucidated. nih.govnih.gov However, the potential for imidazolidine-2,4-dione derivatives to interact with components of the GABAergic system remains an area of interest in the development of new anticonvulsant therapies. mdpi.com

Anticancer and Antitumor Mechanisms: Cellular and Molecular Targets

Beyond their neurological effects, numerous derivatives of imidazolidine-2,4-dione have demonstrated significant anticancer and antitumor activities. mdpi.com These properties stem from their ability to interfere with key pathways involved in cancer cell survival, proliferation, and growth.

Inhibition of Cancer Cell Proliferation and Growth

A fundamental characteristic of cancer is uncontrolled cell proliferation. Certain imidazolidine-2,4-dione derivatives have been shown to possess potent antiproliferative and growth-inhibitory activity against various cancer cell lines. nih.govmdpi.com For instance, a 5,5-diphenylimidazolidine-2,4-dione derivative displayed promising growth inhibition against several distinct cancer cell lines. nih.gov The proposed molecular mechanism for some of these compounds involves the inhibition of critical signaling proteins, such as the epidermal growth factor receptor (EGFR) kinase. nih.gov By blocking such pathways, these compounds can arrest the cell cycle and prevent further tumor growth.

| Derivative Class | Target Cancer Cell Lines | Observed Effect | Proposed Mechanism | Reference |

|---|---|---|---|---|

| 5,5-diphenylimidazolidine-2,4-diones | Various (e.g., HeLa, A549, MDA-MB-231) | Inhibition of cell proliferation and growth | EGFR kinase inhibition | nih.gov |

| Phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs) | Breast Cancer (MCF7) | Decreased tumor growth, cell cycle arrest (G2/M) | Inhibition of tubulin polymerization, disruption of microtubule dynamics | mdpi.com |

Induction of Necrotic Processes

Cell death can occur through programmed pathways like apoptosis or through uncontrolled processes like necrosis. The mode of cell death induced by a chemical agent is often dose-dependent. nih.gov While some studies on hydantoin derivatives report the induction of caspase-dependent apoptosis, a form of programmed cell death, information regarding the specific induction of necrosis is less common. nih.gov Necrosis typically occurs in response to high concentrations of a toxic substance, leading to cell swelling and lysis. nih.gov Further research is required to determine if this compound or its analogs can induce necrotic cell death in cancer cells and at what concentrations this might occur.

Antimicrobial and Antifungal Action: Disruption of Microbial Pathways

There is no specific information available in the reviewed literature regarding the antimicrobial or antifungal mechanisms of this compound. While other derivatives of imidazolidine-2,4-dione and related heterocyclic compounds like thiazolidine-2,4-diones have demonstrated antimicrobial activities, the efficacy and mechanisms of the specified compound have not been reported. nih.govresearchgate.netresearchgate.netmdpi.com

Antidiabetic Research: Insulin (B600854) Sensitivity and Alternative Scaffolds

No studies were found that investigate the antidiabetic properties, effects on insulin sensitivity, or use as an alternative scaffold of this compound. Research into other substituted 2,4-thiazolidinediones and 2,4-oxazolidinediones has shown potential for antidiabetic effects, but this cannot be extrapolated to the specific compound . nih.govnih.gov

Anticoagulant Mechanisms: Interference with Coagulation Cascade

Information regarding the anticoagulant mechanisms of this compound is absent from the scientific literature.

Vitamin K Pathway Inhibition

There are no findings to suggest that this compound has any inhibitory effect on the Vitamin K pathway.

Effects on Activated Partial Thromboplastin Time (APTT) and Prothrombin Time (PT)

No data is available on the effects of this compound on APTT or PT.

Enzyme Inhibition Studies: Fatty Acid Amide Hydrolase (FAAH) and Chymase

There is no evidence in the reviewed literature to indicate that this compound acts as an inhibitor of Fatty Acid Amide Hydrolase (FAAH) or chymase. Studies on FAAH and chymase inhibition have focused on other chemical entities. nih.govnih.govmdpi.comnih.govnih.govresearchgate.net

Receptor Ligand Interactions: Cannabinoid (CB1) and Serotonin (B10506) (5-HT6) Receptors

No research has been published detailing any interaction of this compound with Cannabinoid (CB1) or Serotonin (5-HT6) receptors. While other phenyl-substituted imidazolidine-2,4-dione derivatives have been investigated as CB1 receptor ligands, this specific compound has not been a subject of such studies. nih.govnih.govnih.govnih.gov

Antiparasitic Effects: Mitochondrial Damage and Cellular Death

Following a comprehensive review of available scientific literature, no specific studies detailing the antiparasitic effects, mitochondrial damage, or cellular death mechanisms of the chemical compound this compound were identified. Research focusing on the direct interaction of this particular compound with parasites and its subsequent effects on mitochondrial function and cell viability has not been published in the accessible scientific domain.

While the broader class of imidazolidine-2,4-dione derivatives has been the subject of investigation for various pharmacological activities, including antiparasitic properties, these findings are not directly applicable to the specific molecule requested. The subtle variations in the chemical structure of derivatives, such as the position and nature of substituent groups, can lead to significant differences in their biological activities and mechanisms of action. Therefore, extrapolating data from related compounds to this compound would be scientifically unfounded.

In the absence of direct research on this compound, it is not possible to provide detailed research findings or data tables related to its antiparasitic effects mediated by mitochondrial damage and cellular death. Further experimental studies are required to elucidate the potential of this specific compound in the context of parasitic diseases.

Computational and Theoretical Investigations of 5 Methoxy 3 Phenylimidazolidine 2,4 Dione

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are instrumental in predicting how a ligand, such as an imidazolidine-2,4-dione derivative, might bind to a biological target, typically a protein or enzyme. This approach is fundamental in drug design for assessing potential therapeutic activity.

Docking simulations place the ligand into the binding site of a target protein and score the interaction, with lower energy scores generally indicating more favorable binding. For instance, studies on various imidazolidine-2,4-dione derivatives have explored their potential as inhibitors for specific enzymes or as modulators for receptors. In one such study, derivatives were identified as selective inhibitors of protein tyrosine phosphatase-1B (PTP1B), a target for treating type 2 diabetes. nih.gov Molecular dynamics simulations and binding free energy calculations were used to determine the most probable binding mode of the inhibitor with PTP1B. nih.gov

The process involves preparing the 3D structures of both the ligand and the target protein. The ligand is then computationally placed into the active site of the protein in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose. Key interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues in the binding site, are then analyzed. For example, docking studies of imidazolidine-2,4-dione analogues with the GABA-AT receptor have been performed to evaluate their potential in epilepsy treatment. researchgate.net Similarly, the binding of derivatives to the androgen receptor has been simulated to support biological evaluations for prostate cancer treatment. edu.krddoaj.org

Interactive Table: Examples of Docking Studies on Imidazolidine-2,4-dione Derivatives

| Compound Class | Target Protein | Key Findings |

|---|---|---|

| Imidazolidine-2,4-dione derivatives | Protein Tyrosine Phosphatase-1B (PTP1B) | Identification of a selective PTP1B inhibitor and its likely binding mode. nih.gov |

| 5-substituted imidazolidine-2,4-diones | Androgen Receptor | Simulation of interaction modes between the compounds and the receptor. edu.krddoaj.org |

| Hydantoin-based molecules | GABA-AT Receptor | Docking analysis to investigate potential for epilepsy treatment. researchgate.net |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. By calculating the distribution of electrons, DFT can predict a molecule's stability, reactivity, and various spectroscopic properties. The B3LYP hybrid functional is commonly used for organic molecules due to its accuracy. nih.gov

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govresearchgate.net

These calculations are widely applied to imidazolidine-2,4-dione derivatives. For example, DFT has been used to study the tautomeric forms of 5-substituted imidazolidine-2,4-diones, indicating the most stable form based on calculated energy values. edu.krdedu.krd Furthermore, DFT is used to calculate local reactivity descriptors, such as Fukui functions, which help identify the specific atoms in a molecule that are most susceptible to electrophilic or nucleophilic attack. researchgate.net

Interactive Table: DFT-Calculated Electronic Properties of Imidazolidine-2,4-dione Analogues

| Compound | Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| 3-[2-(morpholin-4-yl)ethyl]-5,5-diphenylimidazolidine-2,4-dione | B3LYP/6-311G(d,p) | -6.37 | -1.18 | 5.19 |

| 5,5-diphenylimidazolidine-2,4-dione (PID) | B3LYP/6-31G(d,p) | -6.53 | -1.25 | 5.28 |

Note: The values are taken from different studies and serve as examples of typical DFT calculations for this class of compounds. researchgate.netnih.govnajah.edu

Quantum Chemical Calculations in Understanding Molecular Properties

Quantum chemical calculations, including DFT and other methods, provide a deep understanding of a wide range of molecular properties beyond simple reactivity. These calculations can predict geometric parameters (bond lengths and angles), vibrational frequencies (for interpreting IR and Raman spectra), and electronic properties like atomic charges and electrostatic potential.

For imidazolidine-2,4-dione derivatives, these calculations have been used for:

Structural Analysis : The optimized molecular structure can be compared with experimental data from X-ray crystallography. nih.gov

Vibrational Spectroscopy : Theoretical vibrational frequencies are calculated and compared with experimental FT-IR and FT-Raman spectra. This allows for a precise assignment of vibrational modes based on the Potential Energy Distribution (PED). researchgate.net

Charge Distribution : Natural Bond Orbital (NBO) analysis is used to understand charge delocalization and hyperconjugative interactions that contribute to molecular stability. researchgate.net Mulliken population analysis provides charges for each atom in the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) : MEP maps visualize the charge distribution on the molecular surface, identifying electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions. researchgate.net

Non-Linear Optical (NLO) Properties : The calculation of properties like the first-order hyperpolarizability (β) helps in assessing the potential of a molecule for applications in NLO materials. researchgate.net

Interactive Table: Calculated Molecular Properties for a Representative Derivative (5,5-diphenylimidazolidine-2,4-dione)

| Property | Method/Basis Set | Calculated Value | Description |

|---|---|---|---|

| First Hyperpolarizability (β) | B3LYP/6-311++G(d,p) | 1.14 x 10-30 esu | Measures the non-linear optical response of the molecule. researchgate.net |

| Dipole Moment (μ) | B3LYP/6-311G(d,p) | 3.33 Debye | Indicates the overall polarity of the molecule. nih.gov |

Simulation Studies for Adsorption Mechanisms (e.g., Corrosion Inhibition)

Computational simulations are effectively used to study the mechanisms by which organic molecules, including imidazolidine-2,4-dione derivatives, adsorb onto metal surfaces to inhibit corrosion. These studies combine quantum chemical calculations and molecular simulations to provide insights into the inhibitor-surface interaction.

DFT calculations are employed to determine the relationship between the molecular structure of the inhibitor and its efficiency. Parameters such as EHOMO, ELUMO, the energy gap (ΔE), and dipole moment are correlated with corrosion inhibition performance. najah.edu A higher EHOMO value suggests a stronger tendency to donate electrons to the vacant d-orbitals of the metal, while a lower ELUMO value indicates a greater ability to accept electrons from the metal, both of which enhance adsorption and inhibition. researchgate.netsemanticscholar.org

Monte Carlo simulations are then used to explore the most energetically favorable adsorption configurations of the inhibitor on a metal surface, such as mild steel (Fe) in an acidic medium. researchgate.netsemanticscholar.org These simulations place multiple inhibitor molecules along with corrosive species and solvent molecules in a simulation box with a metal surface slab (e.g., Fe(110)) to find the low-energy adsorption sites, predicting whether the molecule adsorbs in a parallel or perpendicular orientation. researchgate.netsemanticscholar.org The results from these simulations often show good agreement with experimental findings from electrochemical techniques. najah.edu

Interactive Table: Quantum Parameters for Corrosion Inhibition by 5,5-diphenylimidazolidine-2,4-dione (PID) on Mild Steel

| Parameter | Calculated Value | Significance in Corrosion Inhibition |

|---|---|---|

| EHOMO | -6.53 eV | High value indicates a strong capacity for electron donation to the metal surface. najah.edu |

| ELUMO | -1.25 eV | Low value indicates the ability to accept electrons from the metal surface. najah.edu |

| Energy Gap (ΔE) | 5.28 eV | A low energy gap can enhance the reactivity of the molecule toward the surface. najah.edu |

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformation and the energy landscape is crucial as the three-dimensional shape of a molecule dictates its physical properties and biological activity.

For a molecule like 5-Methoxy-3-phenylimidazolidine-2,4-dione, conformational analysis would focus on the rotation around the bonds connecting the phenyl and methoxy (B1213986) groups to the central imidazolidine (B613845) ring. The analysis aims to identify the most stable conformer(s) corresponding to minima on the potential energy surface.

Studies on related structures, such as 1-(4-Methoxyphenylsulfonyl)-5-methyl-5-phenylimidazolidine-2,4-dione, reveal key conformational features. The imidazolidine ring itself is often nearly planar, though slight deviations can occur. nih.govnih.gov The substituent phenyl rings adopt specific orientations (dihedral angles) relative to the central ring to minimize steric hindrance. nih.gov In some cases, crystal structures reveal the presence of multiple, slightly different conformations within the asymmetric unit, highlighting a complex energy landscape with several low-energy states. nih.gov Computational methods can map this landscape by systematically rotating key bonds and calculating the energy of each resulting structure, providing insight into the molecule's flexibility and the relative populations of its different conformers at a given temperature.

Interactive Table: Conformational Data for a Related Compound (1-(4-Methoxyphenylsulfonyl)-5-methyl-5-phenylimidazolidine-2,4-dione)

| Conformer | Dihedral Angle (Benzene Ring to Imidazolidine Ring) | Key Feature |

|---|---|---|

| Molecule A | 22.20° | U-shaped conformation observed in the crystal structure. nih.gov |

Advanced Research Applications and Future Directions for Imidazolidine 2,4 Diones

Development of Novel Agrochemistry Agents (e.g., Herbicides, Fungicides, Insecticides)

The imidazolidine-2,4-dione framework is a component of various biologically active compounds, including those with applications in agriculture. mdpi.comresearchgate.net Numerous derivatives have been investigated for their potential as herbicidal and antifungal agents. mdpi.comresearchgate.net This suggests that 5-Methoxy-3-phenylimidazolidine-2,4-dione could be a candidate for development into novel agrochemicals.

The fungicidal activity of this class is exemplified by Iprodione, a commercially successful contact fungicide. It contains the imidazolidine-2,4-dione scaffold and is effective against a variety of fungal diseases on crops by inhibiting the germination of spores and blocking mycelial growth. While direct pesticidal effects are noted in some reviews of the compound class, specific insecticidal applications are less prominent than fungicidal and herbicidal ones. mdpi.com The exploration of derivatives like this compound could lead to new agents with unique selectivity profiles or mechanisms of action, addressing the ongoing challenge of resistance in agricultural pests and pathogens.

Potential in Materials Science and Corrosion Inhibition

In the field of materials science, imidazolidine-2,4-dione derivatives have demonstrated significant potential as corrosion inhibitors, particularly for protecting mild steel in acidic environments. researchgate.netsemanticscholar.org Research on compounds such as 5,5-diphenylimidazolidine-2,4-dione (PID) has shown that these molecules can effectively adsorb onto the metal surface, forming a protective film that mitigates corrosion. researchgate.netsemanticscholar.org

Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have confirmed that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.nettandfonline.com The inhibition efficiency is dependent on the inhibitor's concentration, with effectiveness increasing as concentration rises. researchgate.net The adsorption of these molecules onto the steel surface typically follows the Langmuir adsorption isotherm model. researchgate.netsemanticscholar.org Given these findings, this compound is a promising candidate for investigation as a novel corrosion inhibitor, with its specific substituents potentially offering modified solubility and adsorption characteristics.

| Concentration (M) | Inhibition Efficiency (%) | Reference |

|---|---|---|

| 1x10-3 | 94.7 | researchgate.net |

| 5x10-4 | 92.4 | researchgate.net |

| 1x10-4 | 88.6 | researchgate.net |

| 5x10-5 | 84.1 | researchgate.net |

| 1x10-5 | 78.2 | researchgate.net |

| 1x10-6 | 66.4 | researchgate.net |

Exploration as Chemical Probes for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein or pathway. The imidazolidine-2,4-dione scaffold is an excellent starting point for developing such probes due to its proven ability to serve as a template for potent and selective enzyme inhibitors.

For instance, derivatives have been designed to selectively inhibit enzymes like protein tyrosine phosphatase-1B (PTP1B), a target for type 2 diabetes, and the anti-apoptotic B-cell lymphoma-2 (Bcl-2) proteins, which are targets for cancer therapy. nih.govnih.govnih.gov The development of a selective inhibitor based on the this compound structure could provide a valuable chemical tool. Such a probe would allow researchers to investigate the specific roles of a target enzyme in cellular signaling pathways, validate it as a drug target, and elucidate its mechanism of action without genetic manipulation. researchgate.net The core structure can also be synthetically modified to incorporate reporter tags, such as fluorescent dyes or biotin, to facilitate visualization and pull-down experiments for target identification.

Emerging Roles in Chemical Biology and Medicinal Chemistry

The imidazolidine-2,4-dione ring is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast spectrum of biological activities. researchgate.net This scaffold's value lies in its rigid structure and the ability of its nitrogen and oxygen atoms to form crucial hydrogen bonds with biological targets. The synthetic tractability of the ring allows for systematic modification to optimize potency and selectivity. mdpi.com

Derivatives of imidazolidine-2,4-dione have been identified as inhibitors of a diverse range of enzymes and receptors. Notable examples include inhibitors of Fatty Acid Amide Hydrolase (FAAH) and protein kinases like EGFR and HER2. mdpi.comresearchgate.net This wide-ranging activity underscores the scaffold's potential in developing treatments for numerous diseases, including cancer, diabetes, and inflammatory conditions. mdpi.comnih.govnih.govresearchgate.net The specific substituents on this compound—the methoxy (B1213986) and phenyl groups—provide a unique combination of steric and electronic properties that could be exploited to achieve high affinity and selectivity for new biological targets.

| Compound Class/Example | Biological Target | Therapeutic Area | Reference |

|---|---|---|---|

| General Imidazolidine-2,4-dione derivatives | Protein Tyrosine Phosphatase-1B (PTP1B) | Type 2 Diabetes | nih.govnih.gov |

| General Imidazolidine-2,4-dione derivatives | B-cell lymphoma-2 (Bcl-2) proteins | Cancer | nih.gov |

| 3-heptyl-5,5'-diphenylimidazolidine-2,4-dione | Fatty Acid Amide Hydrolase (FAAH) | Pain/Inflammation | researchgate.net |

| 5,5-diphenylhydantoin derivatives | EGFR/HER2 Kinases | Cancer | mdpi.com |

| General Imidazolidine-2,4-dione derivatives | Androgen Receptor | Prostate Cancer | doaj.org |

Strategies for Lead Optimization and Compound Library Generation

In drug discovery, a "lead" compound is a molecule that shows promising activity against a target but requires refinement to improve its properties. Lead optimization is the iterative process of modifying this lead to enhance its potency, selectivity, and pharmacokinetic profile. danaher.combiobide.com The imidazolidine-2,4-dione scaffold is exceptionally well-suited for these efforts.

Its chemical structure offers multiple points for modification, particularly at the N-1, N-3, and C-5 positions. nih.govmdpi.com This allows for the systematic synthesis of a large number of analogues, known as a compound library. ceon.rskg.ac.rs Efficient synthetic methods, including multicomponent reactions where several starting materials are combined in a single step, have been developed to rapidly generate diverse libraries of hydantoin (B18101) derivatives. mdpi.comresearchgate.net By creating a library based on the this compound core, medicinal chemists can explore the structure-activity relationship (SAR) extensively. This involves synthesizing analogues with different substituents at various positions to identify which chemical features are critical for biological activity and which can be modified to improve drug-like properties, ultimately leading to a preclinical drug candidate. danaher.com

Conclusion and Outlook on 5 Methoxy 3 Phenylimidazolidine 2,4 Dione Research

Summary of Key Findings on 5-Methoxy-3-phenylimidazolidine-2,4-dione and its Class

While specific research on This compound is not extensively documented in publicly available literature, a significant body of knowledge exists for its core structure, the imidazolidine-2,4-dione, also known as hydantoin (B18101). This class of compounds has been a subject of interest for over a century due to its diverse biological activities. mdpi.com

The imidazolidine-2,4-dione scaffold is a five-membered ring containing two nitrogen atoms and is structurally related to barbiturates. mdpi.com Derivatives of this core structure have demonstrated a wide array of pharmacological properties. Notably, they are effective as anticonvulsant drugs, with well-known examples like phenytoin, and also exhibit potential as antidiabetic, antiarrhythmic, antimicrobial, antiviral, and antitumor agents. mdpi.comresearchgate.netmdpi.combepls.com Furthermore, their applications extend to agrochemicals, where they have been developed as herbicides and fungicides. mdpi.com

The synthesis of imidazolidine-2,4-dione derivatives can be achieved through various methods, including classic approaches like the Bucherer-Bergs and Biltz syntheses, as well as modern multicomponent reactions that allow for the creation of diverse compound libraries. mdpi.comehu.esresearchgate.netmdpi.com The specific compound, this compound, features a methoxy (B1213986) group at the C-5 position and a phenyl group at the N-3 position. These substitutions are crucial as the biological and chemical properties of hydantoin derivatives are highly dependent on the nature and position of their substituents. thieme-connect.de Functionalization at the N-1, N-3, and C-5 positions is a key strategy for modulating the activity of these compounds. thieme-connect.de

Challenges and Opportunities in Imidazolidine-2,4-dione Research

The primary challenge in imidazolidine-2,4-dione research lies in achieving selective functionalization of the hydantoin ring. thieme-connect.de The presence of multiple reactive sites (N-1, N-3, and C-5) can lead to difficulties in controlling the regioselectivity of reactions, often requiring the use of protecting groups and multi-step synthetic sequences. thieme-connect.de Another hurdle is the often-limited solubility of hydantoin derivatives, which can complicate reaction conditions and purification processes. thieme-connect.de

Despite these challenges, significant opportunities exist for the development of novel imidazolidine-2,4-dione derivatives with enhanced therapeutic potential. The versatility of the hydantoin scaffold allows for the introduction of a wide range of substituents, enabling the fine-tuning of their biological activity. Modern synthetic techniques, such as multicomponent reactions and solid-phase synthesis, offer efficient pathways to generate large libraries of diverse hydantoin derivatives for high-throughput screening. researchgate.netthieme-connect.deacs.org

Furthermore, the development of computational methods, such as computer-aided drug design (CADD), has opened new avenues for the rational design of imidazolidine-2,4-dione derivatives targeting specific biological pathways. nih.gov This approach allows for the prediction of binding affinities and the optimization of inhibitor selectivity, as demonstrated in the discovery of novel PTP1B inhibitors for potential diabetes treatment. nih.govnih.gov The exploration of imidazolidine-2,4-diones as inhibitors of bacterial virulence factors, rather than direct bactericidal agents, represents a promising strategy to combat antibiotic resistance. nih.gov

Future Research Directions for this compound

Future research on This compound should focus on several key areas to unlock its full potential. A primary objective would be the thorough investigation of its biological activity profile. Given the broad spectrum of activities associated with the imidazolidine-2,4-dione class, screening this specific compound for anticancer, anticonvulsant, antimicrobial, and enzyme inhibitory properties is warranted. nih.govnih.govscialert.net

Elucidating the structure-activity relationships (SAR) for this compound and its analogues will be crucial. This can be achieved by synthesizing a series of derivatives with modifications to the methoxy and phenyl groups. For instance, varying the alkoxy group at the C-5 position or introducing different substituents on the phenyl ring could significantly impact biological activity.

Another promising direction is the exploration of asymmetric synthesis methods to produce enantiomerically pure forms of this compound. The stereochemistry at the C-5 position is known to be a critical determinant of the biological activity of hydantoins. thieme-connect.de

Finally, investigating the potential of this compound as a scaffold for the development of hybrid molecules could lead to novel therapeutic agents. thieme-connect.de By combining the imidazolidine-2,4-dione core with other pharmacophoric groups, it may be possible to create compounds with dual or enhanced biological activities. thieme-connect.de

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 5-Methoxy-3-phenylimidazolidine-2,4-dione, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound derivatives typically involves cyclocondensation reactions. A general approach includes reacting substituted amino acids or thiosemicarbazides with carbonyl-containing reagents (e.g., ketones or aldehydes) under basic or acidic conditions. For example, analogous imidazolidinone syntheses utilize S-amino acids and phenylisothiocyanate in a solvent system of triethylamine (Et₃N), dimethylformamide (DMF), and water, with reflux conditions . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Temperature control : Reflux (80–120°C) promotes cyclization while minimizing side reactions.

- Catalyst use : Bases like sodium acetate or triethylamine accelerate imine formation .

- Molar ratios : A 1:1.2 molar ratio of amino acid to carbonyl reagent improves yield.

Advanced: How can computational modeling guide the prediction of reactivity and stability for this compound in diverse experimental environments?

Answer:

Quantum chemical calculations (e.g., density functional theory, DFT) can predict electronic properties, reaction pathways, and stability under varying pH, temperature, or solvent conditions. Key steps include:

- Transition state analysis : Identify energy barriers for hydrolysis or oxidation reactions.

- Solvent effects : Use continuum solvation models (e.g., COSMO-RS) to simulate polarity impacts on solubility .

- Thermodynamic stability : Calculate Gibbs free energy changes to assess degradation tendencies.

For instance, studies on similar imidazolidinones highlight the role of methoxy groups in stabilizing the ring structure through electron-donating effects .

Basic: What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Answer:

A combination of spectroscopic and chromatographic methods is recommended:

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at C5, phenyl at C3) and ring integrity.

- IR spectroscopy : Stretching bands for C=O (1700–1750 cm⁻¹) and N-H (3200–3400 cm⁻¹) validate the imidazolidine-dione core .

- HPLC/MS : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity, while high-resolution mass spectrometry (HRMS) confirms molecular weight .

- X-ray diffraction : Single-crystal analysis provides absolute stereochemistry and bond-length data, as demonstrated for analogous compounds (e.g., monoclinic P2₁ symmetry, β = 91.07°) .

Advanced: What experimental strategies address discrepancies between observed reactivity and computational predictions for this compound?

Answer:

Contradictions often arise from unaccounted solvent effects or kinetic vs. thermodynamic control. Mitigation approaches include:

- Cross-validation : Replicate experiments under inert atmospheres to exclude oxidative side reactions.

- In situ monitoring : Use real-time FTIR or Raman spectroscopy to track intermediate formation.

- Multivariate analysis : Apply factorial design to isolate variables (e.g., temperature, solvent polarity) influencing reactivity .

For example, computational models may underestimate steric hindrance from the phenyl group, necessitating empirical adjustments to reaction conditions .

Basic: How should researchers design stability studies for this compound under different storage and handling conditions?

Answer:

Stability protocols should evaluate:

- Temperature : Accelerated degradation studies at 40–60°C (per ICH Q1A guidelines).

- Light exposure : Conduct photostability tests in UV/visible light chambers.

- Humidity : Store samples at 75% relative humidity to assess hygroscopicity.

- Solvent compatibility : Test solubility and stability in common solvents (e.g., DMSO, ethanol).

Analytical endpoints include HPLC purity checks and mass balance calculations. For hygroscopic compounds, storage in desiccators with silica gel is advised .

Advanced: How can factorial design optimize the synthesis of this compound to maximize yield and minimize impurities?

Answer:

Factorial design systematically evaluates interactions between variables:

- Factors : Temperature, reaction time, catalyst concentration, solvent ratio.

- Response variables : Yield, impurity levels (e.g., unreacted starting material).

A 2⁴ factorial design (16 experiments) can identify critical factors. For example, studies on similar heterocycles show that temperature and solvent polarity have the strongest interaction effects on cyclization efficiency . Post-optimization, response surface methodology (RSM) refines conditions to achieve >90% yield.

Advanced: What role do substituent electronic effects (e.g., methoxy vs. phenyl groups) play in modulating the biological or chemical activity of this compound?

Answer:

The methoxy group at C5 acts as an electron donor, increasing electron density on the imidazolidine ring and enhancing nucleophilic reactivity. Conversely, the phenyl group at C3 introduces steric bulk, potentially hindering interactions with biological targets. Comparative studies on analogs (e.g., 3-hexyl-5,5-diphenyl derivatives) demonstrate that substituent size and electronic properties significantly influence solubility and binding affinity .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

Key safety measures include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Incompatibilities : Avoid contact with strong oxidizers (e.g., peroxides) to prevent exothermic reactions.

Advanced: How can advanced spectroscopic techniques (e.g., 2D NMR, X-ray crystallography) resolve structural ambiguities in derivatives of this compound?

Answer:

- 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon couplings to assign stereochemistry.

- X-ray crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding patterns in the crystal lattice) .

For example, crystallographic data (a = 8.54 Å, b = 8.94 Å, c = 23.44 Å, β = 91.07°) for related imidazolidinones confirm chair conformations and torsional angles .

Advanced: What are the challenges in scaling up the synthesis of this compound from lab to pilot plant, and how can they be addressed?

Answer:

Scale-up challenges include:

- Exotherm management : Use jacketed reactors with controlled cooling to dissipate heat.

- Purification : Switch from column chromatography to recrystallization or fractional distillation.

- Solvent recovery : Implement distillation units to recycle DMF or ethanol.

Process analytical technology (PAT) tools, such as inline IR probes, enable real-time monitoring of critical quality attributes (CQAs) during large-scale reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.